2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine
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Overview
Description
2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxyphenyl group attached to the triazole ring enhances its potential for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the click chemistry approach, which involves the 1,3-dipolar cycloaddition of azides and alkynes. The reaction is usually catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring.
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Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, 3-methoxybenzyl chloride
Conditions: Reflux in an appropriate solvent (e.g., DMF)
Product: 3-Methoxybenzyl azide
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Step 2: Click Reaction
Reagents: 3-Methoxybenzyl azide, propargylamine
Catalyst: Copper(I) iodide
Conditions: Room temperature, in the presence of a base (e.g., triethylamine)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of 2-[(3-Hydroxyphenyl)methyl]-2H-1,2,3-triazol-4-amine.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological and chemical properties. Its methoxyphenyl group enhances its potential for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-3-8(5-9)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
ZSCWIJQBCQNWIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2N=CC(=N2)N |
Origin of Product |
United States |
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